4-Amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide dihydrochloride
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Overview
Description
4-Amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide dihydrochloride is a chemical compound with the molecular formula C6H10ClFN4O. It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 2-fluoroethanol and hydrazine.
Formation of Pyrazole Ring: The starting materials undergo a condensation reaction to form the pyrazole ring.
Amination: The pyrazole ring is then subjected to an amination reaction to introduce the amino group.
Carboxylation: The amino group is further reacted to introduce the carboxamide group.
Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions and purification processes to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of pyrazole-5-carboxylic acid derivatives.
Reduction Products: Reduction reactions can yield amines or other reduced derivatives.
Substitution Products: Substitution reactions can result in the formation of various substituted pyrazoles.
Scientific Research Applications
4-Amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biological studies to investigate its effects on cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 4-Amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide hydrochloride
4-Amino-1-(2-fluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide
4-Amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid
This compound's unique properties and potential applications make it a valuable subject of study in various scientific fields. Its versatility and reactivity open up numerous possibilities for further research and development.
Properties
IUPAC Name |
4-amino-2-(2-fluoroethyl)pyrazole-3-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN4O.2ClH/c7-1-2-11-5(6(9)12)4(8)3-10-11;;/h3H,1-2,8H2,(H2,9,12);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYUENIPAIALIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1N)C(=O)N)CCF.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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